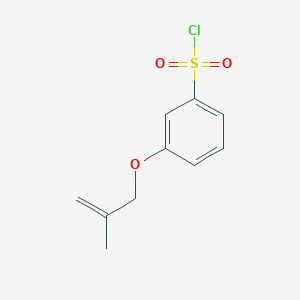

3-((2-Methylallyl)oxy)benzenesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((2-Methylallyl)oxy)benzenesulfonyl chloride, also known as MBS, is an organosulfur compound used in organic synthesis as a reagent in the formation of amides and other derivatives. It is a white powder that is soluble in polar solvents like water and alcohols, and is used in a wide variety of scientific and industrial applications. In the laboratory, MBS is used as a reagent for the preparation of polymers, polypeptides, and polysaccharides. It is also used in the synthesis of pharmaceuticals, polymers, and agrochemicals. In addition, it is used in the production of polymers for medical and industrial applications.

科学的研究の応用

Synthesis and Structural Analysis

Research has identified sterically hindered structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which were synthesized by the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid. These compounds have been structurally characterized by X-ray single crystal diffraction, highlighting the molecular-electronic structure and kinetic investigation of these isomers, which suggests potential applications in understanding molecular interactions and designing steric-specific reactions in organic synthesis (Rublova et al., 2017).

Enhanced Reactivity in Ionic Liquids

The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as unconventional reaction media and as Lewis acid catalysts for Friedel-Crafts sulfonylation reaction of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride is another notable application. This research demonstrated the substrates' enhanced reactivity, providing almost quantitative yields of diaryl sulfones under ambient conditions, which can be particularly useful in developing more efficient and environmentally friendly synthesis methods (Nara et al., 2001).

Polymer-supported Benzenesulfonamides in Solid-Phase Synthesis

Polymer-supported benzenesulfonamides prepared from various immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride have been utilized as key intermediates in different chemical transformations. This includes unusual rearrangements to yield a number of diverse privileged scaffolds, illustrating the compound's role in facilitating solid-phase synthesis that could lead to the development of novel pharmaceuticals and materials (Fülöpová & Soural, 2015).

Green Chemistry Applications

Eco-friendly solvents like diethyl carbonate (DEC) or cyclopentyl methyl ether (CPME) have been employed in the Pd-catalyzed regioselective direct arylation of heteroarenes using benzenesulfonyl chlorides as coupling partners. This showcases the application of 3-((2-Methylallyl)oxy)benzenesulfonyl chloride in promoting sustainable chemical processes that are less harmful to the environment, providing a pathway for the green synthesis of complex aromatic compounds (Hfaiedh et al., 2015).

作用機序

Target of Action

The compound contains a benzenesulfonyl chloride group, which is a common functional group in organic chemistry. Sulfonyl chlorides are typically electrophilic and can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters, respectively .

Mode of Action

The exact mode of action would depend on the specific biological target. In a general sense, the compound could potentially react with biological nucleophiles (like the amino groups of proteins or hydroxyl groups of metabolites) via a nucleophilic substitution reaction .

特性

IUPAC Name |

3-(2-methylprop-2-enoxy)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3S/c1-8(2)7-14-9-4-3-5-10(6-9)15(11,12)13/h3-6H,1,7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQMPUPEHFXNPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC(=CC=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Methylprop-2-en-1-yl)oxy]benzene-1-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride](/img/structure/B2941106.png)

![1-(2-methoxyphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2941108.png)

![4-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2941120.png)

![Methyl (E)-4-[N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]anilino]-4-oxobut-2-enoate](/img/structure/B2941123.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2941125.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2941126.png)

![1-(4-chlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2941129.png)